4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . This reaction forms the oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiophene Derivatives: Widely studied for their electronic properties and potential use in organic electronics.
Uniqueness
4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide is unique due to its combination of an oxadiazole ring, a thiophene ring, and a sulfonamide group. This unique structure imparts specific biological activities and chemical properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H14N4O3S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H14N4O3S2/c19-13-6-8-14(9-7-13)27(23,24)22-15-10-11-26-16(15)18-20-17(21-25-18)12-4-2-1-3-5-12/h1-11,22H,19H2 |
InChI Key |
BKPTXQBGBXVYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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